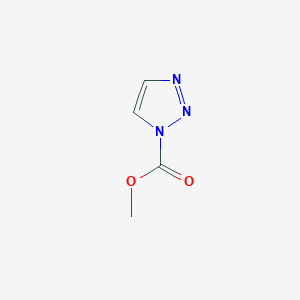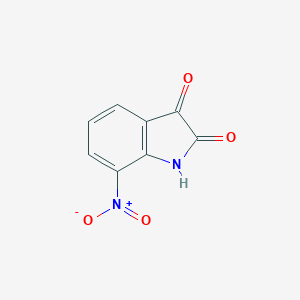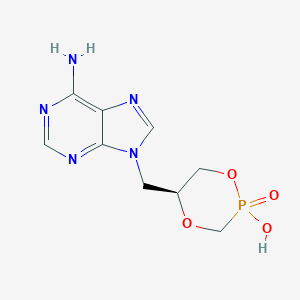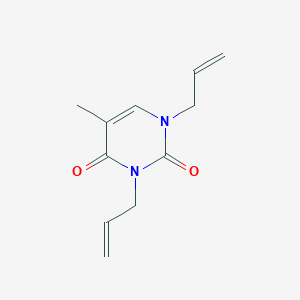
Methyl triazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl triazole-1-carboxylate (MTCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTCA is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of Methyl triazole-1-carboxylate is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in various cellular processes. In cancer cells, Methyl triazole-1-carboxylate has been shown to induce apoptosis and inhibit cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl triazole-1-carboxylate has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of DNA synthesis. In animal studies, Methyl triazole-1-carboxylate has been shown to have low toxicity and no significant adverse effects on various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl triazole-1-carboxylate has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water and other solvents may pose a challenge for some experiments.
Direcciones Futuras
There are several future directions for research on Methyl triazole-1-carboxylate, including the synthesis of new derivatives with improved properties, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as energy storage and catalysis.
In conclusion, Methyl triazole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively, and it has shown promising results for various applications. Further research is needed to fully understand its potential and to explore new avenues for its use.
Métodos De Síntesis
Methyl triazole-1-carboxylate can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with methyl chloroformate or the reaction of 3-azido-1,2,4-triazole with methyl chloroformate. These methods have been optimized to yield high purity and high yield of Methyl triazole-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl triazole-1-carboxylate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Methyl triazole-1-carboxylate has been studied for its potential as a herbicide and has shown promising results in inhibiting the growth of weeds. In medicine, Methyl triazole-1-carboxylate has been studied for its potential as an anticancer agent and has shown significant cytotoxic activity against various cancer cell lines. In material science, Methyl triazole-1-carboxylate has been studied for its potential as a building block for the synthesis of functional materials.
Propiedades
Número CAS |
117632-76-5 |
|---|---|
Nombre del producto |
Methyl triazole-1-carboxylate |
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
methyl triazole-1-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3 |
Clave InChI |
LLSQCRXJNSSQPO-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CN=N1 |
SMILES canónico |
COC(=O)N1C=CN=N1 |
Sinónimos |
1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)









